4-Amino-6-(5-chlorofuran-2-yl)-2,5-dihydro-1,3,5-triazin-2-one
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Overview
Description
4-Amino-6-(5-chlorofuran-2-yl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes an amino group, a chlorinated furan ring, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(5-chlorofuran-2-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the furan and triazine moieties. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(5-chlorofuran-2-yl)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
4-Amino-6-(5-chlorofuran-2-yl)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-6-(5-chlorofuran-2-yl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific enzymes. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-(5-chlorofuran-2-yl)-1,3,5-triazine-2-thiol: Similar structure but contains a thiol group instead of a carbonyl group.
4-Amino-6-(5-chlorofuran-2-yl)-1,3,5-triazine-2-thione: Contains a thione group, offering different reactivity and properties.
Uniqueness
4-Amino-6-(5-chlorofuran-2-yl)-2,5-dihydro-1,3,5-triazin-2-one is unique due to its specific combination of functional groups and ring structures
Properties
Molecular Formula |
C7H5ClN4O2 |
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Molecular Weight |
212.59 g/mol |
IUPAC Name |
4-amino-6-(5-chlorofuran-2-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C7H5ClN4O2/c8-4-2-1-3(14-4)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13) |
InChI Key |
QOYLKKQMQRMPSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Cl)C2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
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